Product packaging for Cinnamyl 3-methoxybenzoate(Cat. No.:)

Cinnamyl 3-methoxybenzoate

Cat. No.: B309846
M. Wt: 268.31 g/mol
InChI Key: METVTHQGDODIKA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl 3-methoxybenzoate is a synthetic ester of interest in various research fields, formed from 3-methoxybenzoic acid and cinnamyl alcohol. 3-Methoxybenzoic acid is recognized as a flavoring agent and a human urinary metabolite . Cinnamyl alcohols are key precursors in the synthesis of various derivatives and are naturally present in plants of the Cinnamomum genus, which are extensively studied for their essential oils and bioactivities . This structural profile suggests potential research applications for this compound in flavor and fragrance research, where it may be used as an analytical standard or in the formulation of novel scent profiles. Furthermore, given that constituents like cinnamaldehyde and other cinnamyl derivatives from Cinnamomum species exhibit significant anti-inflammatory and antioxidant properties by modulating mediators like NF-κB , this compound may be of value in pharmacological and phytochemical studies. Researchers can utilize it to explore structure-activity relationships, synthetic pathways, and its potential mechanisms of action in biological systems. This product is intended for laboratory research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B309846 Cinnamyl 3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-methoxybenzoate

InChI

InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-16)17(18)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3/b9-6+

InChI Key

METVTHQGDODIKA-RMKNXTFCSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OCC=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cinnamyl 3 Methoxybenzoate and Analogues

Esterification Strategies for Cinnamyl Esters

The formation of the ester bond between the hydroxyl group of cinnamyl alcohol and the carboxyl group of 3-methoxybenzoic acid can be achieved through several reliable methods. These strategies are broadly applicable to the synthesis of a wide range of cinnamyl esters.

Steglich esterification is a mild and efficient method for forming ester bonds, particularly useful for substrates that are sensitive to acid. organic-chemistry.orgnih.govnumberanalytics.com This reaction typically involves a carboxylic acid and an alcohol in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govresearchgate.net

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a reactive amide. organic-chemistry.orgyoutube.com This "active ester" is subsequently attacked by the alcohol (in this case, cinnamyl alcohol) to yield the final ester product and a urea (B33335) byproduct. organic-chemistry.org

A significant advantage of the Steglich method is its ability to be performed under mild, often room temperature, conditions, which prevents degradation of thermally labile molecules. organic-chemistry.orgnih.gov Researchers have developed greener modifications to the traditional Steglich protocol. For instance, a facile methodology for synthesizing (E)-cinnamate derivatives utilizes EDC as the coupling agent in acetonitrile, a less hazardous solvent than commonly used chlorinated solvents like dichloromethane. researchgate.netjove.comnih.gov These conditions allow for rapid ester conversion, often within 45 minutes with gentle heating, and can produce high yields without the need for extensive purification. researchgate.netnih.gov This modified approach has been successfully applied to couple various carboxylic acids with primary and secondary aliphatic alcohols, as well as benzylic and allylic alcohols, demonstrating its broad utility for creating libraries of cinnamyl esters. researchgate.netjove.comnih.gov

Table 1: Key Reagents in Steglich Esterification
Reagent TypeExample(s)Function
Coupling AgentDCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxylic acid. organic-chemistry.orgresearchgate.net
CatalystDMAP (4-dimethylaminopyridine)Acts as an acyl transfer reagent. organic-chemistry.orgyoutube.com
SolventDichloromethane (DCM), AcetonitrileProvides the reaction medium. researchgate.netrsc.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. alfa-chemistry.comwikipedia.org While traditionally used for forming C-N and C-O bonds between arylboronic acids and amines or alcohols, later developments extended its scope to include carboxylic acids, providing a pathway to phenolic and aryl esters. wikipedia.orgscilit.com

A specific and practical methodology for accessing phenolic esters involves the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)-mediated Chan-Lam reaction of carboxylic acids with arylboronic acids. scilit.com Although this specific reaction directly produces phenolic esters (Ar-O-CO-R') rather than cinnamyl esters (R-O-CO-Ar'), the underlying principle of copper-catalyzed C-O bond formation is highly relevant. The reaction demonstrates the utility of copper catalysts in ester synthesis under oxidative conditions. scilit.com

In a more direct application for ester synthesis, Cu(OTf)₂ has been used to catalyze the coupling of various carboxylic acids, including cinnamic acid, with phenylboronic acids to yield esters. thieme-connect.de The optimized system for this transformation used 40 mol% of Cu(OTf)₂ with urea as a ligand in ethyl acetate (B1210297) at 60°C in the presence of air. thieme-connect.de This approach tolerates a wide array of functional groups on both the carboxylic acid and the boronic acid, such as nitro, methoxy (B1213986), and halogen groups. scilit.com The Chan-Lam reaction is advantageous as it can be conducted in the open air and at moderate temperatures, offering a practical alternative to other cross-coupling methods like the palladium-based Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org

Table 2: Components of a Representative Chan-Lam Esterification
ComponentExampleRole
CatalystCu(OTf)₂ (Copper(II) trifluoromethanesulfonate)Mediates the C-O cross-coupling. scilit.com
Aryl SourceArylboronic AcidProvides the aryl group for the ester. scilit.com
Carboxylate SourceCarboxylic Acid (e.g., 3-Methoxybenzoic acid)Provides the acyl group for the ester. scilit.com
Ligand/PromoterUrea, PyridineFacilitates the catalytic cycle. wikipedia.orgthieme-connect.de

Beyond the specific methods of Steglich and Chan-Lam, other general esterification protocols are well-suited for the synthesis of benzoate (B1203000) esters, including cinnamyl 3-methoxybenzoate.

Fischer Esterification is a classic and straightforward method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. numberanalytics.comapsu.edu The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. numberanalytics.com This method was chosen for the synthesis of a series of cinnamic acid esters due to its speed and simplicity, making it suitable for undergraduate laboratory settings. apsu.edu

Enzymatic Esterification offers a green chemistry approach, utilizing enzymes like lipases to catalyze the reaction under mild conditions. numberanalytics.com Lipase B from Candida antarctica has been effectively used for the direct esterification of carboxylic acids with aromatic alcohols, including cinnamyl alcohol, in a solvent-free system. rsc.org This biocatalytic method can lead to high conversions and is considered environmentally friendly, with the resulting products classifiable as "natural" under certain regulations. rsc.org

Mitsunobu Reaction provides another mild route for esterification. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction is known for its reliability, particularly with secondary alcohols, and typically proceeds with an inversion of stereochemistry at the alcohol's chiral center.

Cu(OTf)2-mediated Chan-Lam Reaction Applications

Synthesis of this compound Precursors

The efficient synthesis of the final product relies on the availability of its constituent parts: cinnamyl alcohol and 3-methoxybenzoic acid.

Cinnamyl alcohol is a key precursor and can be synthesized through various chemical and biological methods. scentree.co

A primary chemical route involves the selective reduction of cinnamaldehyde (B126680), the main component of cinnamon oil. scentree.coscentree.co Several reduction methods are effective:

Meerwein-Ponndorf-Verley (MPV) Reduction : This method uses an aluminum alkoxide, such as aluminum isopropoxide, to reduce the aldehyde, achieving yields of around 85%. scentree.co

Catalytic Reduction : Reduction in the presence of osmium tetroxide can yield up to 95% of the desired alcohol. scentree.co

Hydride Reduction : The use of sodium borohydride (B1222165) (NaBH₄) is another common and effective way to reduce cinnamaldehyde to cinnamyl alcohol. scentree.co

In addition to chemical synthesis, biotechnological routes are being developed as greener alternatives. One such method employs a metabolically engineered strain of Escherichia coli. nih.govresearchgate.net This biocatalytic cascade combines three classes of enzymes—phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase—to convert L-phenylalanine into cinnamyl alcohol in an aqueous solution at ambient temperature and pressure. researchgate.net This approach represents a sustainable strategy for producing cinnamyl alcohol from renewable feedstocks. nih.gov

Table 3: Comparison of Cinnamyl Alcohol Synthesis Routes
MethodPrecursorKey Reagents/CatalystsReported Yield
Meerwein-Ponndorf-Verley ReductionCinnamaldehydeAluminum isopropoxide~85% scentree.co
Catalytic ReductionCinnamaldehydeOsmium tetroxide~95% scentree.co
Biocatalytic CascadeL-PhenylalanineEngineered E. coli (PAL, CAR, ADH enzymes)53% researchgate.net

3-Methoxybenzoic acid, also known as m-anisic acid, is an important intermediate in the synthesis of various natural products. It can be prepared through several synthetic pathways.

One common industrial method involves the methylation of 3-hydroxybenzoic acid. rasayanjournal.co.insciencemadness.org A laboratory-scale version of this process involves a three-step sequence:

Esterification : 3-hydroxybenzoic acid is first converted to its methyl ester, methyl 3-hydroxybenzoate, using methanol (B129727) and a catalytic amount of sulfuric acid. rasayanjournal.co.in

Etherification (Williamson Ether Synthesis) : The phenolic hydroxyl group of the methyl ester is then methylated. This is typically achieved by reacting it with an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). rasayanjournal.co.in

Hydrolysis : The resulting methyl 3-methoxybenzoate is hydrolyzed back to the carboxylic acid using an aqueous base (e.g., 10% KOH in methanol), followed by acidification with a dilute acid like HCl to precipitate the final product, 3-methoxybenzoic acid. rasayanjournal.co.in

Alternative synthetic routes include:

From 3-chlorobenzoic acid : The Ullmann reaction can be used to convert methyl 3-chlorobenzoate (B1228886) to the methoxy derivative, which can then be hydrolyzed. sciencemadness.org

From Arylboronic Acids : A copper-catalyzed reaction between a phenylboronic acid and acetyl acetate can produce the corresponding aromatic carboxylic acid. chemicalbook.com

From m-Cresol (B1676322) : Oxidation of the methyl group of m-cresol followed by methylation of the hydroxyl group, or vice-versa, can also lead to 3-methoxybenzoic acid.

3-Methoxybenzoic acid itself can be derivatized for further use. For example, it can be converted into its methyl ester and subsequently reduced to the corresponding primary alcohol using a sodium borohydride-THF-methanol system. It is also used in the synthesis of metal complexes, such as 3-methoxybenzoates of europium(III) and gadolinium(III). medchemexpress.com

3-Methoxybenzoic Acid Synthesis and Derivatization

Regioselective Synthesis of Substituted Methoxybenzoic Acids

A significant challenge in the synthesis of molecules like this compound is the controlled substitution on the aromatic ring of the benzoic acid component. Directed ortho-metalation is a powerful technique that addresses this challenge by allowing for the regioselective introduction of substituents.

This method utilizes a directing group on the aromatic ring to guide a metalating agent, typically a strong organolithium base, to a specific adjacent (ortho) position. The carboxylate group itself can serve as an effective directing group. For instance, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at a low temperature of -78°C results in deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.gov This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents.

The general principle of directed ortho-metalation can be applied to other anisic acid isomers as well. For meta-anisic acid, using LTMP at 0°C directs the metalation to the position between the methoxy and carboxylate groups, while n-BuLi/t-BuOK favors the position ortho to the methoxy and para to the carboxylate. lookchem.com In para-anisic acid, s-BuLi/TMEDA directs the metalation to the position adjacent to the carboxylate. lookchem.com

Table 1: Regioselectivity in the Directed Ortho-Metalation of Anisic Acids

Anisic Acid Isomer Base/Reagent Temperature Position of Metalation
Ortho-anisic acid s-BuLi/TMEDA -78°C Ortho to carboxylate
Ortho-anisic acid n-BuLi/t-BuOK -78°C Ortho to methoxy
Meta-anisic acid LTMP 0°C Between methoxy and carboxylate
Meta-anisic acid n-BuLi/t-BuOK 0°C Ortho to methoxy, para to carboxylate

Advanced Synthetic Approaches to Cinnamyl Ester Derivatives

Once the desired substituted methoxybenzoic acid is obtained, the next critical step is the esterification with cinnamyl alcohol. Modern synthetic chemistry offers several advanced methods to achieve this transformation efficiently and under mild conditions.

Photocatalyzed Synthetic Routes to Esters

Photoredox catalysis has emerged as a powerful and sustainable tool for a variety of chemical transformations, including esterification. beilstein-journals.orgnih.gov This approach utilizes visible light to activate a photocatalyst, which then mediates the desired reaction. For instance, a method for the synthesis of phenolic esters involves a nickel-catalyzed coupling of carboxylic acids with aryl halides, promoted by a photocatalyst. rsc.org

While not directly a photocatalytic esterification, related photocatalyzed reactions highlight the potential of this strategy. For example, visible-light-mediated amidation of cinnamic acid has been demonstrated, showcasing the activation of the carboxylic acid moiety under photochemical conditions. beilstein-journals.orgnih.gov Another relevant application of photocatalysis is the E/Z isomerization of cinnamyl derivatives, which allows for the synthesis of specific stereoisomers of cinnamyl ethers and alcohols. researchgate.net Furthermore, photocatalysis has been employed for the oxidative cyclization of cinnamic acid derivatives to form coumarins and lignan-type products. rsc.org These examples underscore the versatility of photochemistry in manipulating cinnamic acid and its derivatives, suggesting its applicability to the synthesis of cinnamyl esters.

Synthesis of Dihydropyridones with Cinnamyl and Benzoate Moieties

The synthesis of more complex molecules incorporating both cinnamyl and benzoate functionalities, such as dihydropyridones, provides further insight into relevant synthetic strategies. Dihydropyridones are heterocyclic compounds with significant biological activity, and their synthesis often involves multi-step sequences. nih.gov

In the context of preparing dihydropyridone-based androgen receptor modulators, researchers have synthesized compounds bearing a cinnamyl group attached to the dihydropyridone core and a benzoate ester at another position. nih.gov The synthesis of a key intermediate, (2R,3R)-1-cinnamoyl-3-hydroxy-2-phenyl-2,3-dihydropyridin-4(1H)-one, sets the stage for the introduction of the benzoate moiety. nih.gov Subsequent esterification of the hydroxyl group with a substituted benzoic acid, such as 3-methoxybenzoic acid, would yield the target molecule. This esterification is typically achieved using standard coupling agents.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic and versatile method for constructing the dihydropyridine ring system. beilstein-journals.orgfrontiersin.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. frontiersin.orgbenthamscience.com While the original Hantzsch synthesis provides a foundational route, numerous modern variations have been developed using a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of Cinnamyl 3 Methoxybenzoate Derivatives

Reactions at the Cinnamyl Moiety

The cinnamyl group is characterized by an allyl system containing a carbon-carbon double bond conjugated with a benzene (B151609) ring. This unsaturation is the primary site for a variety of addition and isomerization reactions.

Electrophilic Additions to the Cinnamyl Double Bond (e.g., Bromination)

The electron-rich double bond of the cinnamyl group is susceptible to attack by electrophiles. savemyexams.com A classic example of this is the electrophilic addition of halogens, such as bromine (Br₂). savemyexams.com While bromine is non-polar, it becomes polarized as it approaches the π-electron cloud of the double bond, inducing a dipole. savemyexams.com

The reaction mechanism proceeds in a two-step process. savemyexams.comresearchgate.net First, the π electrons of the alkene attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. savemyexams.com This intermediate is key to the reaction's stereochemistry. In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium bridge, resulting in an anti-addition. For a trans-alkene like that in the cinnamyl group, this stereospecific anti-addition leads to the formation of an erythro dibromide product. rsc.org The reaction is generally fast and can be performed at room temperature. researchgate.net The progress of the reaction can often be visually monitored by the disappearance of the characteristic red color of the bromine solution. rsc.org

Michael Additions and Thiol Reactions of Cinnamoyl Derivatives

The carbon-carbon double bond in cinnamoyl systems is activated by the adjacent carbonyl group, making it an electrophilic site for nucleophilic attack in a conjugate addition, commonly known as the Michael reaction. srce.hr Thiols are effective nucleophiles (Michael donors) that can add to these α,β-unsaturated systems (Michael acceptors) in what is termed a thia-Michael addition. srce.hrresearchgate.net This reaction is of significant interest for its utility in forming carbon-sulfur bonds. srce.hr

However, the reactivity of cinnamoyl derivatives in thia-Michael additions varies. While compounds like cinnamaldehyde (B126680) react readily, cinnamoyl esters and amides show little to no reactivity with simple thiols under neutral conditions. researchgate.net The reduced reactivity is attributed to the loss of conjugation in the resulting adduct. researchgate.net Chalcones and related curcuminoids are among the few cinnamoyl derivatives that readily undergo thia-Michael reactions. researchgate.net The reaction can be influenced by steric and electronic factors and is often catalyzed by a base or, in some cases, an acid. nih.gov For certain substrates, base additives are required to facilitate the thiol addition in good yields. nih.gov

Photocatalyzed Isomerization and Cyclopropanation Reactions of Cinnamyl Chlorides

Recent research has demonstrated that cinnamyl derivatives, specifically cinnamyl chlorides, can undergo novel transformations under photocatalytic conditions. researchgate.netnih.govacs.org A notable example is the photocatalyzed diastereoselective isomerization of acyclic cinnamyl chlorides into strained cyclopropane (B1198618) rings. researchgate.netnih.gov This type of endergonic isomerization is thermodynamically unfavorable and difficult to achieve through thermal methods alone. nih.govst-andrews.ac.uk

The reaction is enabled by a visible-light-activated iridium photocatalyst. researchgate.netacs.org Experimental and computational studies support a mechanism involving energy transfer from the excited photocatalyst to the cinnamyl chloride substrate. researchgate.netnih.govacs.org This energy transfer induces the homolytic cleavage of the carbon-chlorine bond, generating a radical. researchgate.netaminer.org The subsequent migration of the chlorine radical forms a localized triplet 1,3-diradical intermediate, which, after intersystem crossing, undergoes ring closure to yield the cyclopropane product. nih.govacs.org This method is compatible with a wide array of functional groups, producing chlorocyclopropanes with high yields and diastereoselectivity. nih.govacs.org The process can be made more efficient by the addition of a nickel co-catalyst, which serves to recycle an allyl chloride byproduct. researchgate.netnih.govacs.org

Table 1: Photocatalyzed Cyclopropanation of Various Substituted Cinnamyl Chlorides This table presents a selection of substituted cinnamyl chlorides and their corresponding cyclopropane products, highlighting the reaction's tolerance for different functional groups as reported in the literature.

Substrate (Cinnamyl Chloride Derivative)Substituent PositionSubstituent GroupProductYield (%)Diastereomeric Ratio (anti:syn)
1a--H2a81>20:1
1bpara-OMe2b91>20:1
1hpara-CF32h75>20:1
1ipara-CO2Me2i70>20:1
1kmeta-Cl2k78>20:1
1lortho-F2l72>20:1

Radical Reaction Pathways of Cinnamyl Derivatives

The double bond in cinnamyl derivatives is also reactive toward radical species. Various radical-mediated transformations have been developed. mdpi.comnih.gov For instance, cinnamyl alcohols can undergo a photoredox reaction with ethyl bromodifluoroacetate. mdpi.com In this process, a trifluoromethyl radical adds to the double bond, which is followed by lactonization and bromine atom transfer to yield brominated α,α-difluoro-γ-lactones. mdpi.com

Cinnamic acid derivatives can also participate in silver-catalyzed decarboxylative cross-coupling reactions with isocyanides, which proceed through a vinylic radical intermediate to form amides. nih.govbeilstein-journals.org Furthermore, cinnamyl compounds are known to be susceptible to oxidation, which can proceed via radical pathways. rsc.org The unsaturated double bond makes them prone to oxidation, forming products such as aldehydes and epoxides. rsc.org Studies on the thermal stability of 3-phenyl-2-propene compounds, including cinnamyl alcohol and cinnamic acid, show that their oxidation reactivity is significant, with peroxide formation being a key step. rsc.org

Reactions at the Methoxybenzoate Moiety

The methoxybenzoate portion of the molecule is generally more stable than the cinnamyl moiety due to the aromaticity of the benzene ring. The primary reactive site is the methoxy (B1213986) group, which can be cleaved under specific, often biological, conditions.

O-Demethylation Reactions of Methoxylated Benzoates

The cleavage of the ether bond in methoxylated aromatic compounds is a crucial reaction, particularly in the biological degradation of lignin (B12514952) and related molecules. rsc.org This O-demethylation is an essential step for further catabolism by microorganisms. asm.org The reaction is catalyzed by enzymes, most notably cytochrome P450 monooxygenases (P450s) and Rieske-type oxygenases (ROs). rsc.orgasm.org

These enzymatic systems use a heme or non-heme iron center to activate molecular oxygen. asm.org The process requires two reducing equivalents, typically from NAD(P)H, which are transferred to the oxygenase via a reductase partner. asm.org In bacteria, P450s have been identified that specifically catalyze the O-demethylation of para- and meta-methoxylated benzoates. researchgate.netnih.gov For example, engineered CYP199A4 peroxygenases show a good tolerance for various functional groups and a preference for O-demethylation at the meta or para position. rsc.org The absence of oxidation activity with 3-methoxybenzoic acid in some enzyme systems has been attributed to the specific orientation of the molecule in the active site, where the C-H bonds of the methoxy group point away from the reactive heme iron. ebi.ac.uk Anaerobic bacteria can also perform O-demethylation, using sulfide (B99878) as a methyl group acceptor in a strictly anaerobic process. nih.gov

Table 2: O-Demethylation of Methoxy-Substituted Benzoic Acids by Engineered CYP199A4 This table shows the conversion of various methoxybenzoic acid derivatives to their corresponding hydroxylated products by an engineered P450 enzyme, demonstrating its catalytic potential.

SubstrateProductRelative Activity (%)
4-Methoxybenzoic acid4-Hydroxybenzoic acid100
3-Methoxybenzoic acid3-Hydroxybenzoic acid56
3,5-Dimethoxybenzoic acid3-Hydroxy-5-methoxybenzoic acid34
4-Methyl-3-methoxybenzoic acidVanillic acid78
3-Nitro-4-methoxybenzoic acid3-Nitro-4-hydroxybenzoic acid91

Ester Hydrolysis Mechanisms

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. In the context of Cinnamyl 3-methoxybenzoate, this reaction would yield cinnamyl alcohol and 3-methoxybenzoic acid. The mechanism of this transformation is influenced by the reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester like this compound is a reversible process that reaches an equilibrium. libretexts.orgchemguide.co.uksavemyexams.com The reaction is typically carried out by heating the ester with a dilute mineral acid, such as sulfuric or hydrochloric acid, which also serves as the source of water. libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.ukyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgchemguide.co.ukyoutube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original cinnamyl alcohol moiety. chemguide.co.ukyoutube.com This step is crucial as it transforms the cinnamyl-oxy group into a good leaving group (cinnamyl alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of cinnamyl alcohol. libretexts.orgyoutube.com

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the acid catalyst and form the final product, 3-methoxybenzoic acid. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification)

In contrast to acid-catalyzed hydrolysis, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. savemyexams.com It is typically performed by heating the ester with a strong base like sodium hydroxide (B78521).

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. testbook.com

Elimination of the Leaving Group: The intermediate collapses, and the cinnamyl-oxy group (cinnamyl alkoxide) is eliminated as the leaving group. testbook.com

The table below summarizes the key differences between the two hydrolysis mechanisms for this compound.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed (Alkaline) Hydrolysis
Catalyst Dilute Acid (e.g., H₂SO₄, HCl)Dilute Alkali (e.g., NaOH)
Reversibility Reversible, equilibrium established chemguide.co.uksavemyexams.comIrreversible, reaction goes to completion savemyexams.com
Nucleophile Water (weak nucleophile) youtube.comHydroxide ion (strong nucleophile)
Initial Step Protonation of carbonyl oxygen libretexts.orgchemguide.co.ukNucleophilic attack on carbonyl carbon testbook.com
Products 3-Methoxybenzoic acid + Cinnamyl alcoholSodium 3-methoxybenzoate + Cinnamyl alcohol

Multi-component Reactions and Complex Formation

Intermolecular Reactions Involving Cinnamyl and Benzoate (B1203000) Structural Units

The cinnamyl and benzoate moieties of this compound can participate in various intermolecular reactions. The reactivity of the cinnamyl group is dominated by its carbon-carbon double bond and allylic position, while the benzoate group's reactivity centers on the aromatic ring and the carboxyl function.

One significant reaction involving the cinnamyl portion is electrohydrodimerisation (EHD). Studies on various cinnamic acid esters have shown that cathodic reduction in solvents like N,N-dimethylformamide (DMF) leads to highly stereoselective formation of cyclic hydrodimers, specifically 3,4-diphenylcyclopentanone-2-carboxylates. rsc.orgrsc.org The key step in this mechanism is proposed to be the coupling of two radical anions, with complexation with water being a crucial factor in determining the stereochemical outcome. rsc.orgrsc.org This suggests that under reductive electrochemical conditions, two molecules of this compound could potentially couple at their cinnamyl double bonds.

The cinnamyl alcohol portion, if liberated via hydrolysis, can also undergo intermolecular reactions. For instance, cinnamyl alcohols can be converted into ethers. scirp.org Furthermore, the double bond of cinnamyl alcohols can participate in reactions such as asymmetric bromohydroxylation, which installs two new stereogenic centers and produces versatile chiral building blocks. rsc.org

The benzoate and cinnamyl units can also engage in intermolecular interactions within biological systems. For example, molecular docking studies have analyzed the interactions of compounds like benzyl (B1604629) benzoate, benzyl cinnamate (B1238496), and cinnamyl cinnamate within the active site of the SARS-CoV-2 main protease (Mpro), highlighting the potential for non-covalent intermolecular interactions. researchgate.net

Complexation of Benzoate and Cinnamate Ligands with Metal Ions (e.g., Lanthanides)

Both benzoate and cinnamate ligands, which can be derived from this compound, readily form complexes with metal ions, including lanthanides (Ln). Lanthanides are hard Lewis acids and exhibit a strong affinity for oxygen-containing ligands like carboxylates. caltech.edu

Benzoate Ligand Complexation: Substituted benzoate ligands form a variety of complexes with lanthanide ions. For instance, 4-(dibenzylamino)benzoic acid has been used to synthesize binuclear lanthanide complexes with the general formula [Ln₂(L)₆(H₂O)₄], where L is the benzoate derivative. nih.gov X-ray diffraction studies of these complexes revealed different coordination modes for the carboxylate group, including:

η²-chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

μ-η¹:η¹-bridging: Each oxygen atom of the carboxylate group binds to a different metal center, forming a bridge.

μ-η²:η¹-bridging tridentate: Two oxygen atoms chelate one metal ion while one of these oxygens also bridges to an adjacent metal ion. nih.gov

These varied coordination modes lead to different coordination geometries around the lanthanide ion. For example, in a terbium (Tb³⁺) complex, a distorted square-antiprismatic geometry with a coordination number of 8 was observed. nih.gov In a corresponding europium (Eu³⁺) complex, the metal ion had a coordination number of 9 and a distorted tricapped-trigonal prism geometry. nih.gov The formation of these complexes can result in interesting photoluminescent properties, with the Tb³⁺ complex exhibiting efficient green luminescence. nih.gov

Cinnamate Ligand Complexation: Cinnamate ligands also form stable complexes with lanthanides. Studies on complexes with the formula [Ln(CA)₃bipy]₂ (where CA is cinnamate and bipy is 2,2'-bipyridine) show that the cinnamate ligand coordinates to the lanthanide ion. researchgate.net The bond between the lanthanide and the ligand is considered to be predominantly ionic in nature. researchgate.net The thermal decomposition of such complexes typically proceeds through the loss of the organic ligands (bipyridine and cinnamate), ultimately forming the respective lanthanide oxides at high temperatures. researchgate.net

The table below outlines the coordination characteristics of benzoate and cinnamate ligands with lanthanide ions based on reported structures.

Ligand TypeExample Complex FormulaCoordination ModesResulting Metal Geometry (Coordination Number)Reference
Benzoate Derivative [Tb₂(L)₆(H₂O)₄]η²-chelating, μ-η¹:η¹-bridgingDistorted square-antiprism (8) nih.gov
Benzoate Derivative [Eu₂(L)₆(H₂O)₄]η²-chelating, μ-η²:η¹-bridgingDistorted tricapped-trigonal prism (9) nih.gov
Cinnamate [Ln(CA)₃bipy]₂Ionic coordinationNot specified researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like cinnamyl 3-methoxybenzoate, offering precise insights into the connectivity and chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the cinnamyl and 3-methoxybenzoate moieties. The aromatic protons of the 3-methoxybenzoate group and the cinnamyl group appear in the downfield region, generally between 7.0 and 8.0 ppm. The vinyl protons of the cinnamyl group show characteristic splitting patterns and chemical shifts. The methylene (B1212753) protons adjacent to the ester oxygen are also readily identifiable.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.60 - 7.20m-
Vinylic-H6.72d15.9
Vinylic-H6.33dt15.9, 6.3
Methylene-H (CH₂)4.93d6.3
Methoxy-H (OCH₃)3.86s-

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed in the most downfield region of the spectrum. The aromatic and vinylic carbons appear at intermediate chemical shifts, while the aliphatic carbons, such as the methylene and methoxy (B1213986) carbons, are found in the upfield region.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)166.4
Aromatic/Vinylic Carbons159.6 - 121.2
Methylene Carbon (CH₂)65.6
Methoxy Carbon (OCH₃)55.4

Note: Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

To further refine the structural assignment, advanced NMR techniques such as Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are employed.

APT-¹³C NMR: This technique differentiates carbon signals based on the number of attached protons. Methylene (CH₂) and quaternary carbons appear as positive signals, while methyl (CH₃) and methine (CH) carbons give negative signals. This helps in distinguishing between the different types of carbon atoms within the molecule.

DEPT: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) provide more specific information. DEPT-90 only shows signals for CH carbons, while DEPT-135 displays CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent in DEPT spectra. These experiments are invaluable for unambiguously assigning the carbon signals of this compound.

¹³C NMR Spectroscopic Analysis for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing characteristic fingerprints of the functional groups present.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Bands in the region of 1600-1450 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings.

The C-O stretching vibrations of the ester and ether linkages typically appear in the 1300-1000 cm⁻¹ region.

The =C-H bending vibrations of the vinyl group and the aromatic rings are also observable.

Table 3: FT-IR Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch (Ester)~1715Strong
C=C Stretch (Aromatic)~1600-1450Medium-Strong
C-O Stretch (Ester and Ether)~1300-1000Strong
=C-H Bend (Vinyl/Aromatic)~970, ~760Medium

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C=C stretching vibrations of the aromatic rings and the vinyl group would be expected to show strong signals. The C=O stretching vibration is also observable, although it is typically weaker in Raman than in IR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This technique is instrumental in identifying unknown compounds, quantifying known materials, and elucidating molecular structures.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. In the context of this compound, ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and identification capabilities. koreascience.kr The process involves creating a fine spray of a sample solution, which is then subjected to a strong electric field, leading to the formation of gas-phase ions.

In a typical ESI-MS analysis of this compound, the molecule would be expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry with ESI can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. For instance, the calculated m/z for the protonated form of a related compound, 4-Methyl-2-(pyridin-2-yl)phenyl 3-methoxybenzoate, is 320.1281, with an experimental value found at 320.1286. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented, provide crucial structural information. researchgate.net Common fragmentation pathways for esters like this compound include cleavage of the ester bond, leading to the formation of ions corresponding to the cinnamyl cation and the 3-methoxybenzoate anion or their neutral loss equivalents. libretexts.orglibretexts.org

Table 1: Representative ESI-MS Data for Related Methoxybenzoate Compounds

CompoundIonization ModeCalculated m/z ([M+H]⁺)Found m/zReference
4-Methyl-2-(pyridin-2-yl)phenyl 3-methoxybenzoateESI320.1281320.1286 rsc.org
Ethyl-(E)-4-((3-(2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)acryloyl)oxy)-3-methoxybenzoateESI591.2621592.2694 acs.org

This table is for illustrative purposes, showing the type of data obtained for similar structures.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios with very high accuracy. lcms.cz This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₁₇H₁₆O₃), HRMS would provide an exact mass that can distinguish it from other compounds with the same nominal mass. The ability of HRMS to provide sub-2 ppm mass accuracy is crucial for confirming the identity of impurities and degradation products in a sample. lcms.cz

For example, in the analysis of related esters, HRMS has been used to confirm their elemental compositions. The calculated m/z for the protonated molecule of 4-Methyl-2-(pyridin-2-yl)phenyl 3-methoxybenzoate is 320.1281, and the experimentally determined value was 320.1286, demonstrating the high accuracy of the technique. rsc.org Similarly, for another complex ester, the calculated m/z was 591.2621, and the found value was 592.2694 ([M+H]⁺). acs.org This level of precision is invaluable for the unambiguous identification of this compound in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated into its components in a chromatographic column. shimadzu.eu Each separated component then enters the mass spectrometer, where it is ionized and detected. etamu.edu

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification. shimadzu.eu For instance, in the analysis of essential oils, compounds like cinnamic aldehyde and cinnamyl acetate (B1210297) have been identified based on their retention times and mass spectra. The mass spectrum of each component provides a unique fragmentation pattern, often referred to as a molecular fingerprint, which can be compared to spectral libraries for confident identification. savemyexams.com For this compound, the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the cinnamyl and 3-methoxybenzoyl moieties. libretexts.org

Table 2: Illustrative GC-MS Data for Related Compounds

CompoundRetention Time (min)Key Fragment Ions (m/z)Reference
Cinnamic aldehyde--
Cinnamyl acetate--
Methyl 3-methoxybenzoate-- nih.gov

Specific retention times and fragment ions are dependent on the analytical conditions and instrumentation used.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

Table 3: Crystal Data for a Related Methoxybenzoate Compound

CompoundCrystal SystemSpace GroupUnit Cell DimensionsReference
Methyl 4-acetoxy-3-methoxybenzoateOrthorhombicP2₁2₁2₁a = 5.5523(7) Å, b = 12.7610(17) Å, c = 15.374(2) Å researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment and for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.

The development of an HPLC method involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve good separation of the target compound from any impurities. nih.gov For instance, a study on soybean root extracts utilized reversed-phase HPLC to determine the activity of cinnamyl alcohol dehydrogenase by monitoring the disappearance of cinnamaldehyde (B126680) substrates. nih.gov The retention time of this compound in an HPLC system is a key parameter for its identification and quantification. The purity of a sample can be assessed by the presence of a single major peak at the expected retention time, with the area of the peak being proportional to the concentration of the compound. UV detection is commonly used in HPLC, and the wavelength of maximum absorbance for this compound would be selected to ensure high sensitivity.

Table 4: HPLC Method Parameters for Analysis of Related Compounds

ColumnMobile PhaseFlow RateDetectionReference
GLC-ODS (M)Methanol (B129727)/acetic acid-UV (340 nm) nih.gov
Lux Cellulose-3Ethanol-based-- colab.ws
-Water/Methanol with 1% acetic acid-UV, ESI-MS/MS mdpi.com

Specific parameters would need to be developed and validated for the analysis of this compound.

Column Chromatography for Purification

Column chromatography is a crucial technique for the purification of cinnamyl esters, including this compound. rsc.orgrsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while being moved through the column by a mobile phase. rsc.orgnih.gov

In the synthesis of cinnamyl esters, column chromatography is employed to isolate the desired product from unreacted starting materials and byproducts. sapub.orggoogle.com For instance, in the preparation of various methoxylated cinnamic esters, silica gel column chromatography with a hexane/ethyl acetate eluent system was used for purification. nih.gov The effectiveness of the separation is often monitored by techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). google.com The process involves loading the crude product onto a column packed with a neutral adsorbent like alumina (B75360) and eluting with a suitable solvent, such as diethyl ether. google.com

Detailed purification procedures for related compounds highlight the utility of this technique. For example, after a three-component coupling reaction to produce cinnamyl esters, the resulting crude residue is separated by column chromatography on silica gel. rsc.org In other syntheses, flash column chromatography is utilized to purify the final ester product. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and sensitive analytical tool for monitoring the progress of chemical reactions, including the synthesis of this compound. researchgate.netumass.edu It allows for the rapid determination of the number of components in a mixture, the identification of compounds, and an assessment of purity. umass.edu

During the synthesis of cinnamyl esters, TLC is used to observe the disappearance of reactants and the appearance of the product. umass.educhegg.com This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, which is a plastic or glass sheet coated with a thin layer of an adsorbent like silica gel. umass.edu The plate is then developed in a chamber with a suitable solvent system, and the separated spots are visualized, often under UV light or by using a staining agent like potassium permanganate. nih.govumass.edu

For example, in the synthesis of methoxylated cinnamic esters, the progress of the reactions was monitored using TLC with a hexane/ethyl acetate solvent system. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. For a related compound, a TLC Rf value of 0.51 was reported using a hexane/ethyl acetate (3:2 v/v) system. nih.gov TLC can also be used to determine the optimal conditions for column chromatography separations. nih.gov

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. hslu.chtheopenscholar.com It is widely used to study the thermal properties of materials, including the melting point, phase transitions, and thermal stability of compounds like this compound and its derivatives. scielo.brgrafiati.com

DSC analysis provides information on the temperatures and enthalpies of transitions. hslu.ch For various benzoate (B1203000) and cinnamate (B1238496) derivatives, DSC has been employed to investigate their mesomorphic or liquid crystalline properties. mdpi.comresearchgate.net The technique can detect transitions from a crystalline solid to a liquid crystal phase and from a liquid crystal phase to an isotropic liquid. mdpi.com For example, studies on other benzoate derivatives have shown that DSC can reveal endothermic peaks corresponding to melting points. scielo.br In the study of solid-state 3-methoxybenzoate compounds of lanthanides, DSC was used to obtain information about their thermal behavior and decomposition. grafiati.comscite.ai The thermal stability of the nematic phase in phenyl benzoate derivatives has also been assessed using DSC, noting a decrease in thermal stability with increasing carbon chain length. tandfonline.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This analysis provides information about the thermal stability and decomposition profile of a material. etamu.eduunca.edu

For compounds related to this compound, TGA has been used to determine the temperature ranges of major mass loss, indicating decomposition. researchgate.net For instance, two synthesized cinnamyl ester derivatives showed major mass loss phases between 124.3°C–450°C and 116.8°C–450°C. researchgate.net TGA of ammonium (B1175870) benzoate revealed a peak decomposition temperature of 194.72°C with a mass loss of 88.4%. unca.edu The thermal stability of a compound is indicated by the temperature at which significant mass loss begins. etamu.edu TGA is often used in conjunction with other techniques like DSC to provide a comprehensive thermal characterization of a compound. scielo.brgrafiati.com

Optical Characterization (e.g., Polarized Optical Microscopy for Mesophase Behavior)

Polarized Optical Microscopy (POM) is a critical technique for the characterization of liquid crystalline materials, known as mesogens. upc.edu It is used to observe the unique textures of different liquid crystal phases (mesophases) as a function of temperature. mdpi.comupc.edu

For derivatives of cinnamic acid and benzoates, POM is instrumental in identifying mesophase behavior. mdpi.comresearchgate.netresearchgate.net When a sample is heated on a hot stage under the microscope, the transitions between different phases can be observed through changes in the optical texture. upc.edu For example, cinnamaldehyde-based molecules with certain substituents have been shown to exhibit nematic phase behavior, characterized by a thread-like schlieren texture when viewed with POM. mdpi.com Similarly, some cholesterol-based cinnamic acid derivatives display a smectic C phase. researchgate.net The thermal stability of these mesophases can also be determined by observing the temperatures at which phase transitions occur. researchgate.net POM studies have revealed that the length of terminal alkoxy chains can significantly influence the liquid crystalline properties of these compounds. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with a favorable balance of accuracy and computational cost.

Geometry Optimization and Molecular Structure Prediction

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations achieve this by finding the minimum energy structure on the potential energy surface. For a molecule like Cinnamyl 3-methoxybenzoate, this involves optimizing bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial as it forms the basis for all subsequent property calculations. For instance, studies on related fragrance materials like cinnamyl benzoate (B1203000) have utilized DFT-optimized geometries for quantitative structure-activity relationship (QSAR) modeling. researchgate.net Similarly, the crystal structure of related benzoate esters, such as 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, has been determined experimentally and supported by DFT calculations to validate the structural parameters. sapub.org Although specific optimized coordinates for this compound are not detailed in the available literature, the expected output from such a calculation would be a set of Cartesian coordinates for each atom, from which precise bond lengths and angles can be derived.

Table 1: Illustrative Example of Predicted Structural Parameters for this compound from a DFT Geometry Optimization (Note: The following values are for illustrative purposes to demonstrate the output of a DFT calculation and are not based on published data for this specific molecule.)

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C-O (ester)~1.34 Å
C=C (alkene)~1.33 Å
Bond AngleO=C-O (ester)~124°
C=C-C (alkene)~125°
Dihedral AngleC-O-C-C (ester link)~178°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Dipole Moments, Polarizability)

Once the geometry is optimized, DFT is used to analyze the electronic properties of the molecule. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov DFT studies on cinnamic acid and its derivatives have shown that the energy gap is a key parameter in determining molecular reactivity. nih.gov For related benzoate esters, a lower LUMO energy has been correlated with faster hydrolysis rates. nih.gov

Table 2: Representative Electronic Properties for this compound from DFT Calculations (Note: These values are hypothetical and serve to illustrate the type of data generated from electronic structure analysis.)

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.5Debye
Polarizability30.1ų

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the corresponding atomic motions (e.g., C=O stretching, C-H bending).

For example, in a study of 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, DFT calculations helped assign the experimental FT-IR bands, identifying distinct stretching frequencies for the ester and lactone carbonyl groups. sapub.org Similar analyses on cinnamates and furylacrylates have been used to interpret their vibrational spectra. researchgate.netnih.gov A vibrational analysis for this compound would be expected to identify characteristic frequencies for the methoxy (B1213986) group, the ester linkage, the aromatic ring, and the cinnamyl double bond. The absence of imaginary frequencies in such a calculation also confirms that the optimized geometry corresponds to a true energy minimum. sapub.org

Molecular Modeling and Mechanistic Prediction

Beyond static properties, computational chemistry is invaluable for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the step-by-step mechanism of a chemical reaction. For this compound, this could involve studying its synthesis (esterification) or its degradation (hydrolysis). DFT calculations are used to model the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

Studies on the acid-catalyzed esterification and hydrolysis of benzoic acids have used DFT to show that the reaction proceeds via a highly active acylium ion intermediate. rsc.org Mechanistic investigations involving cinnamyl benzoate have also leveraged computational insights alongside experimental evidence to understand reaction pathways, such as in visible-light-mediated dihalogenation reactions where a polar mechanism involving a halonium ion was supported by the findings. nih.govacs.org A computational study on the hydrolysis of this compound could, for example, compare the likelihood of an acid-catalyzed versus a base-catalyzed mechanism by modeling the respective intermediates and transition states. nih.gov

Transition State Characterization and Reaction Energetics

A critical aspect of mechanistic elucidation is the characterization of the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Kinetic studies of benzoic acid esterification have calculated the activation energies for both the forward and reverse reactions, providing a quantitative understanding of the reaction kinetics. dnu.dp.uaresearchgate.net DFT calculations on related systems have shown that substituent effects can significantly impact these activation energies. For this compound, computational modeling could predict the activation energies for various potential reactions, such as hydrolysis or oxidation, thereby predicting the conditions under which the molecule is most or least stable. This involves confirming the TS by vibrational analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

Quantum Chemical Calculations for Thermodynamic Properties

As of the latest available scientific literature, specific quantum chemical calculations detailing the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) of this compound have not been published. Extensive searches of chemical and scientific databases did not yield any studies that have undertaken a theoretical and computational analysis to determine these specific parameters for this compound.

While computational methods like Density Functional Theory (DFT) are commonly used to predict the thermodynamic properties of molecules, and studies exist for related benzoate and cinnamate (B1238496) compounds, no such data is currently available for this compound itself. researchgate.netnih.govmdpi.com Theoretical studies on similar molecular structures often involve geometry optimization and frequency analysis to derive these thermodynamic values. mdpi.com However, the application of these specific computational methodologies to this compound has not been reported in the accessible literature.

Therefore, no data tables or detailed research findings on the quantum chemical calculations of thermodynamic properties for this compound can be presented at this time.

Advanced Materials Science and Polymer Chemistry Applications

3 Cholesteric Polymer Guest-Host Mixtures with Methoxybenzoate Functionalities

In the field of cholesteric liquid crystals, guest-host systems are of significant interest for creating materials with tunable optical properties. Cholesteric polymer networks with composite structural colors have been developed with potential applications in anti-counterfeiting and decoration. mdpi.com By preparing a thermochromic acrylate-based cholesteric liquid crystal mixture, the structural color of the resulting films can be controlled by the photopolymerization temperature. mdpi.com

The use of chiral dopants, such as 4-((1-methylheptyloxycarbonyl)phenyl-4-hexyloxybenzoate), in mixtures with reactive mesogens allows for the synthesis of cholesteric liquid crystal-templated polymeric films. rsc.org These films can be used as sensors for volatile organic compounds (VOCs). By introducing a negative strain to the films parallel to the helical axis, the sensitivity of the sensors can be enhanced. rsc.org Furthermore, the incorporation of highly emissive europium complexes into temperature-sensitive cholesteric mixtures, which may contain methoxybenzoate functionalities, allows for the development of temperature sensors based on the circular polarization of luminescence. researchgate.net

SystemApplicationKey FeatureSource
Cholesteric Polymer NetworkDecoration, Anti-counterfeitingTunable structural color via polymerization temperature. mdpi.com
Cholesteric LC-Templated Polymeric FilmVOC SensorsEnhanced sensitivity with negative strain. rsc.org
Eu-doped Cholesteric MixtureTemperature SensorsTemperature-sensitive circular polarization of luminescence. researchgate.net

Naphthyl Benzoate (B1203000) Ester Derivatives in Nematic Mesophases

Design of Functional Polymeric Systems from Cinnamyl and Benzoate Derivatives

The strategic design of functional polymeric systems often involves the incorporation of specific chemical moieties that impart desired properties to the final material. Cinnamyl and benzoate derivatives are two such classes of compounds that offer a versatile platform for creating advanced polymers with tailored functionalities. The cinnamyl group, with its photoreactive double bond, is a key component in the development of photo-crosslinkable and photosensitive materials. Concurrently, benzoate derivatives, particularly those with substitutions like methoxy (B1213986) groups, can be used to modulate thermal properties, liquid crystalline behavior, and biological interactions of polymers. The hypothetical combination of these two functionalities in a single monomer, such as "Cinnamyl 3-methoxybenzoate," presents an intriguing prospect for the development of multifunctional polymers.

The integration of cinnamyl groups into polymer backbones or as pendant groups is a well-established method for inducing photoreactivity. Upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm, the carbon-carbon double bond of the cinnamoyl group can undergo a [2+2] cycloaddition reaction. nih.gov This leads to the formation of cyclobutane (B1203170) rings, creating crosslinks between polymer chains. This photo-crosslinking mechanism is particularly valuable as it can often proceed without the need for a photoinitiator. nih.gov The process is also potentially reversible, as irradiation with shorter wavelength UV light (<260 nm) can induce photocleavage of the cyclobutane rings. nih.gov

Aromatic polyesters are a significant class of polymers where such functional groups can be incorporated. For instance, new aromatic polyesters featuring naphthalene (B1677914) units in the main chain and pendant cinnamate (B1238496) groups have been synthesized. These polymers were designed to be amorphous with good thermal stability and relatively high glass transition temperatures. lew.ro The synthesis of such polymers can be achieved through techniques like direct polycondensation.

In a representative synthesis, a dicarboxylic acid containing a cinnamate group, such as O-cinnamoyl-5-hydroxyisophthalic acid, can be polymerized with various dihydroxynaphthalenes. lew.ro The resulting polyesters exhibit photosensitivity, and the degree of crosslinking can be monitored by observing changes in their UV-Vis and FT-IR spectra. For example, the decrease in the intensity of the C=C stretching vibration of the vinylene linkage in the cinnamate unit is a clear indicator of the crosslinking reaction. lew.ro

The introduction of a 3-methoxybenzoate moiety into a polymer structure can significantly influence its properties. The methoxy group can affect the polymer's solubility, thermal characteristics, and interactions with other molecules or surfaces. For example, in the context of conductive polymers, copolymers of aniline (B41778) and 3-amino-4-methoxybenzoic acid have been synthesized. The presence of the carboxylic acid and methoxy groups, with their nitrogen and oxygen atoms, enhances the coordination with metal ions, which is beneficial for applications like the recovery of precious metals. rsc.org

In another example, a self-doping conductive polymer hydrogel was created by grafting poly-3-amino-4-methoxybenzoic acid onto gelatin. This material was designed to be electrically active in physiological environments for biomedical applications such as restoring electrical impulse propagation after a myocardial infarct. nih.gov Furthermore, polyesters based on vanillic acid (4-hydroxy-3-methoxybenzoic acid), a structurally related compound, have been synthesized to create bio-based polymers with tunable thermal properties. mdpi.com

The hypothetical monomer "this compound" would be an ester of cinnamyl alcohol and 3-methoxybenzoic acid. Its incorporation into a polymer, for instance as a pendant group on a polyester (B1180765) backbone, could yield a material with both photo-crosslinkable properties, due to the cinnamyl group, and modified thermal or interfacial properties, due to the 3-methoxybenzoate group.

The design of such a functional polymer could involve the initial synthesis of a polyester with available hydroxyl groups, followed by an esterification reaction to attach the "this compound" moiety. Alternatively, a monomer containing this structure could be synthesized first and then copolymerized with other monomers to create the final polymer.

The table below outlines the potential functionalities and synthetic strategies for polymers derived from cinnamyl and benzoate derivatives, based on existing research on analogous systems.

Functional Group Role in Polymer System Example of Incorporation Resulting Polymer Property
Cinnamyl/CinnamatePhotoreactive cross-linkerCopolymerization of cinnamoyl-modified methacrylate (B99206). jst.go.jpPhoto-crosslinkable films, enhanced UV resistance. sonar.ch
Cinnamyl/CinnamatePhotosensitive pendant groupFunctionalization of poly(glycerol-co-sebacate) with cinnamoyl chloride. nih.govBiodegradable and biocompatible elastomers. nih.gov
3-MethoxybenzoateThermal property modifierPolycondensation of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid. mdpi.comBio-based polyesters with tunable melting and glass transition temperatures. mdpi.com
3-Methoxybenzoate derivativeEnhanced metal coordinationOxidative polymerization of aniline with 3-amino-4-methoxybenzoic acid. rsc.orgHigh adsorption capacity for specific metal ions. rsc.org

Detailed research findings on analogous systems provide insight into the expected behavior of polymers containing "this compound". For instance, studies on copolymers of 2-cinnamoyloxyethyl methacrylate (CEMA) and 2-hydroxyethyl methacrylate (HEMA) have shown that the photo-induced dimerization of the cinnamoyl groups can be confirmed by UV-Vis spectroscopy. jst.go.jp The degree of crosslinking is dependent on the content of the cinnamoyl-containing monomer in the copolymer.

The following table presents data from a study on the photocrosslinking of aromatic polyesters with pendant cinnamate groups, illustrating the progress of the reaction over time upon UV irradiation.

Irradiation Time (min) Crosslinking in Solution (%) Crosslinking in Film (%)
14515
26022
57032
88345
158368
208383
Data adapted from a study on aromatic polyesters with pendant cinnamate groups. lew.ro

This data demonstrates the efficiency of the photo-crosslinking process in both solution and solid-state, a key feature for applications in coatings, photolithography, and biomaterials. The design of functional polymeric systems based on "this compound" would thus leverage the well-documented photoreactivity of the cinnamyl moiety, while the 3-methoxybenzoate component would offer a means to fine-tune the material's other physical and chemical properties.

Emerging Research Directions and Future Perspectives

Integrated Computational and Experimental Approaches for Compound Design and Discovery

The synergy between computational modeling and experimental validation is becoming indispensable for the accelerated discovery of new compounds with tailored properties. For derivatives of cinnamic acid and benzoic acid, this integrated approach has already proven fruitful in predicting and confirming biological activities and material characteristics. nih.govmdpi.comresearchgate.net

Future research on Cinnamyl 3-methoxybenzoate will likely leverage computational tools for several key purposes:

Predicting Bioactivity: Molecular docking studies can be employed to screen this compound derivatives against various biological targets, such as enzymes or receptors. For instance, studies on similar cinnamic acid derivatives have used docking to predict interactions with targets like matrix metalloproteinases, which are involved in cancer metastasis. nih.gov This approach can guide the synthesis of new analogs with enhanced therapeutic potential.

Designing Functional Materials: Density Functional Theory (DFT) calculations are instrumental in predicting the electronic and optical properties of molecules. mdpi.comresearchgate.net For this compound, DFT can be used to model how modifications to its structure (e.g., adding different functional groups) would affect its potential as a component in liquid crystals or other advanced materials. mdpi.com

Understanding Reaction Mechanisms: Computational chemistry can elucidate the pathways of synthesis and degradation, helping to optimize reaction conditions for higher yields and purity.

Experimental work will remain crucial for validating these computational predictions. The synthesis of novel derivatives, followed by their characterization using techniques like NMR and mass spectrometry, and subsequent evaluation of their properties, forms a feedback loop that refines the computational models. nih.govanalis.com.my An example of this synergy is seen in the development of nematogenic liquid crystals based on cinnamic acid, where DFT calculations confirmed the experimental findings regarding their mesomorphic properties. researchgate.net

Table 1: Examples of Integrated Approaches in Related Compound Classes

Compound ClassComputational MethodExperimental ValidationResearch Goal
Cinnamic Acid DerivativesMolecular DockingIn vitro enzyme inhibition assaysDiscovery of new anticancer agents nih.gov
Benzoate (B1203000) Ester DerivativesDensity Functional Theory (DFT)DSC and Polarized Optical MicroscopyDevelopment of new liquid crystals mdpi.com
Phytyl Benzoate DerivativesMolecular DockingTyrosinase inhibition assaysDevelopment of improved cosmeceuticals mdpi.com

Elucidation of Novel Enzymatic Pathways for Biosynthesis and Biotransformation

The growing demand for natural and sustainably produced chemicals has spurred significant interest in the enzymatic synthesis and modification of compounds like this compound. Research in this area focuses on discovering and engineering enzymes and metabolic pathways for efficient and selective production.

Biosynthesis: The biosynthesis of this compound in nature has not been explicitly detailed, but it can be inferred from known pathways for its precursors, cinnamyl alcohol and 3-methoxybenzoic acid.

Cinnamyl Alcohol Precursor: The biosynthesis of cinnamyl alcohol originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the formation of cinnamoyl-CoA. This intermediate can then be reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield cinnamyl alcohol.

3-Methoxybenzoate Precursor: The formation of 3-methoxybenzoic acid in plants and microbes involves O-methylation of a hydroxylated benzoic acid precursor. ebi.ac.ukresearchgate.net Enzymes such as O-methyltransferases (OMTs) play a crucial role in transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of an acceptor molecule. researchgate.net The final esterification step to form this compound would likely be catalyzed by an alcohol acyltransferase (AAT).

Future research will aim to identify the specific enzymes and genes responsible for these steps in organisms that may produce this compound. This knowledge can then be applied in metabolic engineering strategies using microbial hosts like E. coli or yeast to produce this compound from simple sugars.

Biotransformation: Microorganisms offer a powerful toolkit for transforming existing molecules into new, valuable compounds.

Degradation Pathways: Studies on anaerobic bacteria have shown the degradation of methoxycinnamates and methoxybenzoates. researchgate.netresearchgate.net For example, some microorganisms can demethylate 3-methoxybenzoate to 3-hydroxybenzoate. ebi.ac.ukresearchgate.net Understanding these degradation pathways could be harnessed in reverse to perform specific modifications or to produce precursors for synthesis.

Enzymatic Esterification: Lipases, such as Novozym 435, have been successfully used for the enzymatic synthesis of other cinnamic acid esters, offering a green alternative to chemical synthesis. nih.gov This approach could be optimized for the efficient production of this compound from cinnamyl alcohol and 3-methoxybenzoic acid. Carboxylic acid reductases (CARs) are another class of enzymes being engineered for the production of aldehydes from carboxylic acids, which could be a step in a biosynthetic pathway. nih.gov

Table 2: Key Enzyme Classes in the Biosynthesis and Biotransformation of Related Compounds

Enzyme ClassFunctionRelevance to this compound
O-Methyltransferases (OMTs)Catalyze the methylation of hydroxyl groupsBiosynthesis of the 3-methoxybenzoate moiety researchgate.net
Alcohol Acyltransferases (AATs)Catalyze the formation of esters from alcohols and acyl-CoAsFinal esterification step in biosynthesis
Lipases/EsterasesCatalyze esterification and hydrolysis"Green" synthesis and potential biotransformation nih.govnih.gov
Carboxylic Acid Reductases (CARs)Reduce carboxylic acids to aldehydesPotential role in engineered biosynthetic pathways nih.gov
MonooxygenasesCatalyze hydroxylation and demethylationBiotransformation of the aromatic ring nih.govgoogle.com

Development of Advanced Functional Materials Based on this compound Structural Motifs

The unique structure of this compound, combining a flexible cinnamyl group with a rigid, substituted aromatic ring, makes it an interesting building block for advanced functional materials. The cinnamyl group, in particular, offers a site for polymerization or cross-linking, while the benzoate core can be tailored to influence properties like liquid crystallinity, photoluminescence, and thermal stability.

Liquid Crystals: Research on related ester derivatives has shown that the introduction of a cinnamoyl group can induce mesomorphic (liquid crystal) behavior. mdpi.comresearchgate.net The linearity and polarity of the molecule are key factors. By synthesizing a series of this compound analogs with varying alkyl chain lengths or different substituents on the phenyl rings, it may be possible to create novel liquid crystalline materials. The thermal stability and phase transition temperatures of such materials can be investigated using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.com

Polymers and Coordination Polymers: The double bond in the cinnamyl moiety can be utilized for polymerization reactions, leading to the formation of polymers with the 3-methoxybenzoate group as a pendant side chain. These side chains could impart specific properties to the polymer, such as altered refractive index, hydrophobicity, or the ability to release the benzoate moiety under specific conditions. Furthermore, the carboxylate-like structure of the benzoate portion could be used to coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are known for their porous structures and potential applications in gas storage, catalysis, and sensing. The luminescent properties of such coordination polymers could be tuned by the choice of both the metal ion and the organic linker. researchgate.net

Photoresponsive Materials: The cinnamyl group is a well-known photoresponsive moiety. Upon irradiation with UV light, the double bond can undergo [2+2] cycloaddition reactions, leading to cross-linking. This property is the basis for photoresists and other photopatternable materials. Incorporating the this compound structure into polymers or surfaces could allow for the creation of materials whose properties (e.g., solubility, wettability) can be modified with light. Research into o-hydroxy cinnamyl-based "photocages" demonstrates how light can trigger conformational changes and release of caged molecules, a principle that could be explored with this compound derivatives for applications in drug delivery or as photo-activated probes. acs.org

Q & A

Q. What spectroscopic methods are recommended to confirm the coordination mode of the carboxylate group in cinnamyl 3-methoxybenzoate metal complexes?

Infrared (IR) spectroscopy is a primary method for analyzing carboxylate coordination. Focus on the 1700–1400 cm⁻¹ range, where antisymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group occur. For example, sodium 3-methoxybenzoate exhibits νas at 1568 cm⁻¹ and νs at 1400 cm⁻¹. A smaller Δν (νas − νs) value (~168 cm⁻¹) suggests bidentate coordination with partial bond equalization, as observed in lanthanide complexes .

Q. What is the standard procedure for synthesizing this compound, and what purity assessment methods are typically employed?

Synthesis involves esterification of 3-methoxybenzoic acid with cinnamyl alcohol, often using acid chlorides or Steglich esterification (DCC/DMAP). Purification via recrystallization or column chromatography is critical. Purity is assessed using HPLC (retention time matching) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester linkage formation and absence of unreacted precursors .

Q. What thermal analysis techniques are suitable for studying the stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. TGA identifies decomposition temperatures, while DSC detects phase transitions (e.g., glass transition or melting points). For example, benzyl cinnamate (structurally analogous) has a melting point of 33–37°C, highlighting the importance of thermal stability in material applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in IR spectral data when assigning carboxylate coordination modes in lanthanide complexes of 3-methoxybenzoate derivatives?

Contradictions may arise from hydration states or counterion effects. Use complementary techniques like X-ray crystallography to resolve coordination geometry. For example, incomplete bond equalization in carboxylate groups (observed via Δν values) can be cross-validated with crystallographic bond length data . Additionally, variable-temperature IR studies can assess dynamic coordination changes.

Q. How do steric effects of the cinnamyl group influence copolymerization reactivity ratios, and what methodological approaches quantify this?

The bulky cinnamyl group reduces the reactivity of propagating radicals due to steric hindrance. Reactivity ratios (r1 and r2) are determined using the Finneman-Ross and Kelen-Tüdös methods. For cinnamyl methacrylate copolymers, r1 = 0.142 and r2 = 0.903 indicate a tendency toward random copolymers. These ratios guide material design by predicting monomer incorporation rates .

Q. What crystallographic techniques are employed to determine the dihedral angles and molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, studies on cinnamyl anthranilate (a structural analog) reveal dihedral angles between aromatic rings and ester groups, critical for understanding steric and electronic interactions. Pair SCXRD with computational modeling (DFT) to validate experimental conformations .

Q. How can researchers address discrepancies in thermal stability data between this compound and its structural analogs?

Discrepancies may arise from polymorphic forms or impurities. Use controlled heating rates in TGA/DSC and compare with high-purity reference samples (e.g., benzyl cinnamate, mp 33–37°C). For polymeric derivatives, analyze thermal degradation kinetics via Flynn-Wall-Ozawa models to isolate decomposition mechanisms .

Methodological Notes

  • IR Spectral Interpretation : Always compare Δν values with literature data for analogous metal complexes to avoid misassignment .
  • Reactivity Ratio Calculations : Use low-conversion copolymerization data (<10%) to minimize composition drift artifacts .
  • Crystallographic Analysis : Ensure crystals are free of solvents to prevent lattice distortions affecting dihedral angle measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.